molecular formula C20H20FN3O B2975051 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide CAS No. 1421455-28-8

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide

Cat. No. B2975051
CAS RN: 1421455-28-8
M. Wt: 337.398
InChI Key: SEEJFCJXBJARBF-UHFFFAOYSA-N
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Description

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide, also known as FPA, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. FPA belongs to the class of pyrazole derivatives and has been found to exhibit anti-inflammatory and analgesic effects in preclinical studies.

Mechanism Of Action

The exact mechanism of action of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide is not fully understood, but it is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of inflammatory mediators, and its inhibition has been shown to reduce inflammation and pain. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including pain sensation and inflammation.
Biochemical and Physiological Effects
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in preclinical models. It has also been found to inhibit the growth of cancer cells in vitro. 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-alpha, and to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol. 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide has also been found to modulate the expression of genes involved in inflammation and pain.

Advantages And Limitations For Lab Experiments

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition. However, 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide also has some limitations, such as its poor solubility in water and its potential toxicity at high doses. These limitations need to be taken into consideration when designing experiments with 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide.

Future Directions

There are several future directions for research with 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide. One area of interest is the development of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide in animal models of chronic pain and inflammatory conditions. Additionally, the potential use of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide in combination with other drugs for cancer therapy should be explored. Finally, the effects of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide on the endocannabinoid system and its potential therapeutic applications in this area should be further investigated.
Conclusion
In conclusion, 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. It exhibits anti-inflammatory and analgesic effects and has been investigated for its potential use in cancer therapy. 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide's mechanism of action involves the inhibition of COX-2 and modulation of the endocannabinoid system. There are several advantages and limitations to using 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide in lab experiments, and future directions for research include the development of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide analogs, investigation in animal models, and exploration of its effects on the endocannabinoid system.

Synthesis Methods

The synthesis of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide involves the reaction between 4-fluorophenylhydrazine and 3-phenylpropionyl chloride, followed by the reaction with acetic anhydride to form the final product. The synthesis method has been optimized to improve the yield and purity of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide.

Scientific Research Applications

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide has been studied extensively in preclinical models for its potential therapeutic properties. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide has also been investigated for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c21-19-10-8-17(9-11-19)18-13-23-24(14-18)15-20(25)22-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEJFCJXBJARBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide

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